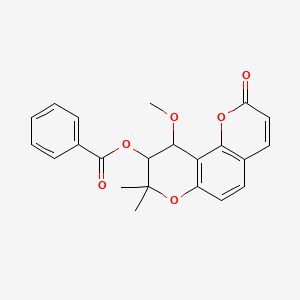

trans-3'-O-Benzoyl-4'-O-methylkhellactone

Description

Structure

3D Structure

Properties

IUPAC Name |

(10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O6/c1-22(2)20(27-21(24)14-7-5-4-6-8-14)19(25-3)17-15(28-22)11-9-13-10-12-16(23)26-18(13)17/h4-12,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMVCBJWWVINMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)OC(=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of trans-3'-O-Benzoyl-4'-O-methylkhellactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khellactones, a class of pyranocoumarins, have demonstrated a wide array of biological activities, making them promising scaffolds in drug discovery. This technical guide outlines a proposed synthetic pathway and detailed characterization of a novel derivative, trans-3'-O-Benzoyl-4'-O-methylkhellactone. The synthesis commences with the enantioselective preparation of (+)-(3'S,4'R)-trans-khellactone from 7-hydroxycoumarin. Subsequent regioselective benzoylation and methylation steps are proposed to yield the target compound. This document provides comprehensive, albeit predictive, characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Infrared (IR) spectroscopy, presented in a structured format for clarity. Detailed experimental protocols and illustrative diagrams of the synthetic workflow and a relevant biological pathway are also included to facilitate further research and development of this compound class.

Introduction

Coumarins and their derivatives are a significant class of naturally occurring compounds that have garnered substantial interest in the scientific community due to their diverse pharmacological properties. Among these, khellactones, which are angular-type pyranocoumarins, have been the subject of extensive research. Various khellactone derivatives have exhibited promising biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties.[1][2] The stereochemistry and substitution pattern of the diol moiety on the pyran ring are critical for the biological efficacy of these molecules.

This guide focuses on a specific, potentially novel derivative: this compound. The introduction of a benzoyl group at the 3'-position and a methyl group at the 4'-position is anticipated to modulate the lipophilicity and steric profile of the parent khellactone, which may, in turn, influence its pharmacokinetic properties and biological activity. This document serves as a comprehensive technical resource, providing a proposed synthetic route and a detailed predictive analysis of the characterization of this target molecule.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 7-hydroxycoumarin. The initial step involves the synthesis of the key intermediate, (+)-(3'S,4'R)-trans-khellactone. This is followed by a regioselective benzoylation of the 3'-hydroxyl group and subsequent methylation of the 4'-hydroxyl group.

Experimental Protocols

Synthesis of (+)-(3'S,4'R)-trans-khellactone

A concise, highly enantioselective three-step synthesis from 7-hydroxycoumarin can be employed, utilizing a nonaqueous enantioselective epoxidation by an iminium salt as the key step to achieve the desired stereochemistry with high enantiomeric excess.[3]

Regioselective Benzoylation of (+)-(3'S,4'R)-trans-khellactone

This protocol is adapted from methods for regioselective benzoylation of diols.[4][5]

-

To a solution of (+)-(3'S,4'R)-trans-khellactone (1.0 eq) in dry acetonitrile, add acetylacetone (0.3 eq) and diisopropylethylamine (DIPEA) (1.9 eq).

-

Add a catalytic amount of iron(III) chloride (FeCl₃, 0.1 eq) and stir the mixture at room temperature for 10 minutes.

-

Add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford trans-3'-O-Benzoyl-khellactone.

Methylation of trans-3'-O-Benzoyl-khellactone

This protocol is based on standard O-methylation procedures for phenolic hydroxyl groups.

-

Dissolve trans-3'-O-Benzoyl-khellactone (1.0 eq) in dry acetone.

-

Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

-

Add methyl iodide (CH₃I, 1.5 eq) and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to yield the final product, this compound.

Characterization Data (Predictive)

The following tables summarize the predicted quantitative data for the synthesized compound.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Parameter | Predicted Value |

| Molecular Formula | C₂₄H₂₀O₆ |

| Molecular Weight | 404.41 g/mol |

| Melting Point | 155-160 °C |

| ¹H NMR (CDCl₃, 500 MHz) | |

| δ (ppm) | Assignment |

| ~8.10 (d, 2H) | Benzoyl H-2', H-6' |

| ~7.65 (t, 1H) | Benzoyl H-4' |

| ~7.50 (t, 2H) | Benzoyl H-3', H-5' |

| ~7.60 (d, 1H) | Coumarin H-5 |

| ~6.90 (d, 1H) | Coumarin H-6 |

| ~6.25 (d, 1H) | Coumarin H-4 |

| ~7.80 (d, 1H) | Coumarin H-3 |

| ~5.40 (d, 1H) | Khellactone H-3' |

| ~4.20 (d, 1H) | Khellactone H-4' |

| ~3.80 (s, 3H) | OCH₃ |

| ~1.50 (s, 3H) | C(CH₃)₂ |

| ~1.45 (s, 3H) | C(CH₃)₂ |

| ¹³C NMR (CDCl₃, 125 MHz) | |

| δ (ppm) | Assignment |

| ~166.0 | Benzoyl C=O |

| ~160.0 | Coumarin C=O |

| ~161.0, 156.0, 113.0, 103.0 | Coumarin aromatic C |

| ~128.0, 130.0, 133.0 | Benzoyl aromatic C |

| ~112.0, 143.0 | Coumarin C-3, C-4 |

| ~78.0 | Khellactone C-4' |

| ~70.0 | Khellactone C-3' |

| ~58.0 | OCH₃ |

| ~77.0 | C(CH₃)₂ |

| ~25.0, 23.0 | C(CH₃)₂ |

| Mass Spectrometry (ESI-MS) | |

| m/z | Assignment |

| 405.1338 | [M+H]⁺ |

| 427.1157 | [M+Na]⁺ |

| IR Spectroscopy (KBr, cm⁻¹) | |

| ~1720-1740 | C=O stretch (lactone, ester) |

| ~1610, 1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-O stretch (ether) |

| ~2950 | C-H stretch (aliphatic) |

Biological Context: Potential Signaling Pathway

Khellactone derivatives have been reported to induce apoptosis in cancer cells. A plausible mechanism involves the modulation of key proteins in the apoptotic signaling cascade.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable methodologies for the modification of the khellactone scaffold. The detailed predictive characterization data offers a valuable reference for researchers aiming to synthesize and identify this novel compound. The exploration of such novel derivatives is crucial for expanding the chemical space of biologically active khellactones and for the development of new therapeutic agents. Further studies will be required to confirm the proposed synthesis, validate the characterization data, and evaluate the biological activity of this promising new molecule.

References

A Technical Guide to the Biological Activities of Khellactone Derivatives

Disclaimer: This technical guide summarizes the known biological activities of khellactone derivatives as a class of compounds. Extensive literature searches did not yield specific data for trans-3'-O-Benzoyl-4'-O-methylkhellactone . The information presented herein is based on studies of structurally related khellactone compounds and is intended for researchers, scientists, and drug development professionals.

Khellactones are a group of natural pyranocoumarins that, along with their synthetic derivatives, have garnered significant interest in the scientific community due to their diverse pharmacological properties.[1] These compounds have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and anti-HIV effects.[2][3] The stereochemistry and the nature of acyl substitutions on the khellactone scaffold play a crucial role in determining their biological efficacy.[2]

Anticancer Activity

Khellactone derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.[1]

Table 1: In Vitro Cytotoxic Activity of Khellactone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (+)-4'-Decanoyl-cis-khellactone | MDA-MB-231 (Breast) | <10 µg/ml (growth suppression) | [1] |

| (+)-3'-Decanoyl-cis-khellactone | MDA-MB-231 (Breast) | <10 µg/ml (growth suppression) | [1] |

| 4-methyl-(3’S,4’S)-cis-khellactone derivative 12e | HEPG-2 (Liver) | 6.1 | [4] |

| SGC-7901 (Gastric) | 9.2 | [4] | |

| LS174T (Colon) | Not specified | [4] |

Anti-inflammatory Activity

Certain khellactone derivatives exhibit anti-inflammatory properties, primarily through the inhibition of soluble epoxide hydrolase (sEH) and the subsequent downregulation of pro-inflammatory mediators.[5][6]

Table 2: Anti-inflammatory Activity of a Khellactone Derivative

| Compound | Assay | IC50 (µM) | Ki (µM) | Reference |

| (-)-cis-Khellactone | sEH Inhibition | 3.1 ± 2.5 | 3.5 | [6] |

This inhibition of sEH by (-)-cis-khellactone has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-4 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6]

Antiplasmodial Activity

Natural khellactones isolated from Angelica purpuraefolia have shown promising activity against the chloroquine-sensitive strains of Plasmodium falciparum, the parasite responsible for malaria.[7][8]

Table 3: Antiplasmodial Activity of Khellactone Derivatives

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| (+)-4'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 1.5 | [7][8] |

| (+)-3'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 2.4 | [7][8] |

Importantly, these compounds did not show significant cytotoxicity against the SK-OV-3 cancer cell line (IC50 > 100 µM), suggesting a degree of selectivity for the parasite.[7]

Anti-HIV Activity

Khellactone derivatives have been identified as a class of compounds with potential anti-HIV activity.[2][3] Structural modifications are being explored to develop novel agents for the treatment of Acquired Immune Deficiency Syndrome (AIDS).[9]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]

-

Cell Seeding: Human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a density of approximately 2 x 10^4 cells/well and incubated overnight to allow for cell attachment.[1][4]

-

Compound Treatment: The cells are then treated with various concentrations of the khellactone derivatives and incubated for a period of 48 to 72 hours.[1][10]

-

MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.[10]

-

Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength between 540 and 570 nm using a microplate reader. The IC50 value is then calculated.[1][10]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of the sEH enzyme.

-

Assay Setup: The assay is performed in a 96- or 384-well plate. Recombinant human sEH enzyme is added to wells containing an assay buffer.[11]

-

Compound Addition: Serial dilutions of the test compound (e.g., (-)-cis-khellactone) are added to the wells. A known inhibitor is used as a positive control, and a solvent control is also included.[11]

-

Pre-incubation: The enzyme is pre-incubated with the test compounds for a short period (e.g., 5-15 minutes) at room temperature.[11]

-

Enzymatic Reaction: The reaction is initiated by adding a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a fluorescent product.[11]

-

Fluorescence Measurement: The increase in fluorescence is monitored over time. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of sEH.[11]

Anti-HIV Replication Assay in H9 Lymphocytes

This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus in a susceptible human T-cell line.[10]

-

Cell Preparation: H9 human T-lymphocyte cells are cultured and their density adjusted.[10]

-

Compound and Virus Addition: Serial dilutions of the khellactone derivatives are added to the wells of a 96-well plate, followed by the addition of a predetermined amount of HIV-1 viral stock.[10]

-

Incubation: The plates are incubated for 7 days to allow for viral replication.[10]

-

Quantification of Viral Replication: After the incubation period, the cell culture supernatant is collected, and the amount of viral replication is quantified using methods such as a p24 antigen ELISA or a reverse transcriptase activity assay.[10]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

Some khellactone derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[9] The diagram below illustrates a simplified representation of this pathway, which is a key regulator of the inflammatory response.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of khellactone derivatives.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines the typical workflow for assessing the anti-inflammatory properties of khellactone derivatives in vitro.

Caption: Workflow for in vitro anti-inflammatory screening of khellactone derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Khellactones: Discovery, Origin, and Therapeutic Potential of a Promising Class of Pyranocoumarins

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of khellactones, a class of angular pyranocoumarins that have garnered significant scientific interest due to their diverse and potent biological activities. While direct literature on trans-3'-O-Benzoyl-4'-O-methylkhellactone is not currently available, this document will detail the discovery and origin of the khellactone scaffold, summarize the known biological activities of its derivatives, and provide detailed experimental protocols for their isolation, synthesis, and biological evaluation. Furthermore, a plausible synthetic route for the novel derivative, this compound, is proposed based on established methodologies.

Discovery and Natural Origin of Khellactones

Khellactones are naturally occurring secondary metabolites predominantly found in plants belonging to the Apiaceae (or Umbelliferae) family, particularly within the Peucedanum and Angelica genera. These plants have a long history of use in traditional medicine, especially in Asia, for treating a variety of ailments, including coughs, colds, and inflammatory conditions.

The roots of Peucedanum praeruptorum Dunn and Angelica purpuraefolia Chung are notable sources of various khellactone derivatives.[1] Phytochemical investigations of these and related species have led to the isolation and structural elucidation of a wide array of khellactones, many of which possess ester side chains at the 3' and 4' positions of the dihydropyran ring.[2] These naturally occurring esters, such as praeruptorins A and B, have been the subject of extensive pharmacological studies.

Core Structure and Stereochemistry

The fundamental structure of a khellactone is a pyranocoumarin, featuring a dihydroxylated dimethyl-dihydropyran ring fused to a coumarin core. The stereochemistry at the C-3' and C-4' positions of the dihydropyran ring is a critical determinant of biological activity. Both cis and trans diastereomers have been identified, with the specific configuration significantly influencing the pharmacological profile of the molecule. For instance, the (3'R,4'R) configuration of (+)-cis-khellactone derivatives is considered essential for their potent anti-HIV activity.

Biological Activities of Khellactone Derivatives

Khellactone derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The nature of the substituents, particularly the acyl groups at the C-3' and C-4' positions, plays a crucial role in modulating their potency and selectivity.

Anti-HIV Activity

A significant body of research has focused on the anti-HIV properties of khellactone derivatives. Notably, (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) and its analogues have shown remarkable potency against HIV-1 replication.[3][4][5] Modifications to the coumarin ring, such as the introduction of a methyl group, can further enhance this activity.[4] The proposed mechanism of action for some of these derivatives involves the inhibition of viral DNA production.[3]

Anti-Inflammatory Activity

Coumarins isolated from Peucedanum species have well-documented anti-inflammatory effects. Several khellactone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines, including IL-6, IL-1β, and TNF-α.[6][7] The underlying mechanism for this activity often involves the inhibition of the NF-κB signaling pathway.[6]

Cytotoxic and Antitumor Activity

Certain khellactone derivatives have exhibited significant cytotoxicity against various cancer cell lines. The cytotoxic activity is also highly dependent on the stereochemistry and the nature of the acyl groups. For example, some 4-methyl-(3'S,4'S)-cis-khellactone derivatives have shown potent inhibitory activity against human liver, gastric, and colon carcinoma cell lines.

Quantitative Data on Khellactone Derivatives

The following tables summarize the biological activities of representative khellactone derivatives from the scientific literature.

| Compound | Activity | Cell Line/Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| 3-Hydroxymethyl-4-methyl-DCK | Anti-HIV-1 | H9 lymphocytes | 0.004 | [3] |

| 3-Bromomethyl-4-methyl-DCK | Anti-HIV-1 | H9 lymphocytes | 0.00011 | [3] |

| Praeruptorin A | Anti-inflammatory (NO inhibition) | RAW264.7 macrophages | 9.48 - 34.66 (range for several active compounds) | [6] |

| Praeruptorin B | Anti-inflammatory (NO inhibition) | RAW264.7 macrophages | 9.48 - 34.66 (range for several active compounds) | [6] |

| (+)-4'-Decanoyl-cis-Khellactone | Antiplasmodial | Plasmodium falciparum | 1.5 | [1] |

| (+)-3'-Decanoyl-cis-Khellactone | Antiplasmodial | Plasmodium falciparum | 2.4 | [1] |

Experimental Protocols

Isolation of Khellactones from Peucedanum praeruptorum

This protocol outlines a general procedure for the extraction and isolation of khellactones.

1. Extraction:

- Air-dried and powdered roots of P. praeruptorum are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

- The extraction is typically repeated multiple times to ensure a high yield.

- The combined extracts are concentrated under reduced pressure to obtain a crude extract.[2]

2. Fractionation:

- The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

- The khellactone derivatives are typically enriched in the ethyl acetate fraction.[2]

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography on silica gel.

- Elution is performed with a gradient of non-polar to polar solvents (e.g., toluene-ethyl acetate).[2]

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Further purification of isolated compounds can be achieved by preparative high-performance liquid chromatography (HPLC).

start [label="Powdered P. praeruptorum Roots"];

extraction [label="Methanol Extraction"];

concentration1 [label="Concentration"];

crude_extract [label="Crude Extract"];

partitioning [label="Liquid-Liquid Partitioning\n(n-hexane, ethyl acetate, n-butanol)"];

ethyl_acetate_fraction [label="Ethyl Acetate Fraction"];

silica_gel [label="Silica Gel Column Chromatography"];

fractions [label="Collected Fractions"];

hplc [label="Preparative HPLC"];

pure_khellactones [label="Pure Khellactone Derivatives"];

start -> extraction;

extraction -> concentration1;

concentration1 -> crude_extract;

crude_extract -> partitioning;

partitioning -> ethyl_acetate_fraction;

ethyl_acetate_fraction -> silica_gel;

silica_gel -> fractions;

fractions -> hplc;

hplc -> pure_khellactones;

}

Proposed Synthesis of this compound

The following is a hypothetical, yet plausible, synthetic route based on established methodologies for the synthesis of khellactone derivatives.

Step 1: Synthesis of Seselin Precursor

-

Starting from a suitably substituted 7-hydroxycoumarin, a seselin precursor is synthesized. This typically involves a Claisen rearrangement of a propargyl ether derivative.

Step 2: Asymmetric Dihydroxylation

-

The seselin precursor undergoes a Sharpless asymmetric dihydroxylation to introduce the vicinal diol with the desired trans stereochemistry. The choice of the chiral ligand (e.g., (DHQ)₂-PHAL vs. (DHQD)₂-PHAL) will determine the absolute configuration of the resulting diol.[1]

Step 3: Regioselective Benzoylation

-

The resulting diol is regioselectively benzoylated at the 3'-hydroxyl group. This can be achieved using organobase catalysis, for example, with 1-benzoylimidazole and DBU, which has been shown to selectively benzoylate the primary hydroxyl group in diols.[8] Given the steric environment of the khellactone diol, optimization of this step would be necessary.

Step 4: O-Methylation

-

The remaining 4'-hydroxyl group is methylated. This can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride or potassium carbonate.[9]

In Vitro Anti-HIV-1 Replication Assay

This protocol is a standard method for evaluating the anti-HIV activity of novel compounds.

1. Cell Culture:

- H9 lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

2. Infection and Treatment:

- Cells are infected with a known titer of HIV-1 (e.g., HTLV-IIIB strain).

- Immediately following infection, the cells are plated in 96-well microtiter plates.

- Serial dilutions of the test compound (e.g., this compound) are added to the wells.

3. Incubation:

- The plates are incubated for 3-7 days at 37°C in a humidified incubator with 5% CO₂.

4. Quantification of Viral Replication:

- Viral replication can be quantified by several methods, including:

- p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

- Reverse Transcriptase (RT) Assay: Measures the activity of the viral enzyme reverse transcriptase.

- The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits viral replication by 50% compared to untreated controls.

Predicted Biological Profile of this compound

Based on the structure-activity relationships of known khellactone derivatives, it is possible to hypothesize the potential biological activities of the novel compound. The presence of a benzoyl group at the 3'-position and a methyl ether at the 4'-position would significantly alter the lipophilicity and hydrogen bonding capacity of the molecule compared to the parent diol or di-acylated derivatives. This could lead to a unique pharmacological profile, potentially with modulated anti-inflammatory, anti-HIV, or cytotoxic activities. Further experimental validation is required to confirm these predictions.

Conclusion

Khellactones represent a versatile and promising class of natural products with a wide range of biological activities. While the specific derivative, this compound, has not been reported in the literature, this guide provides a solid foundation for its potential discovery, synthesis, and evaluation. The detailed experimental protocols and summary of known activities of related compounds offer a roadmap for researchers interested in exploring this novel chemical entity and the broader class of khellactones for therapeutic applications. The proposed synthetic pathway provides a logical starting point for its chemical synthesis, which would be the first step in unlocking its potential pharmacological properties.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-AIDS agents. 33. Synthesis and anti-HIV activity of mono-methyl substituted 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of trans-3'-O-Benzoyl-4'-O-methylkhellactone

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Khellactones are a class of pyranocoumarins that have garnered significant scientific interest due to their diverse and potent biological activities, including anti-HIV and anti-hypertensive properties.[1][2] The specific stereochemistry and substitutions on the khellactone core are critical determinants of their therapeutic potential.[1] This guide focuses on a specific derivative, trans-3'-O-Benzoyl-4'-O-methylkhellactone, providing a detailed technical overview of its anticipated physicochemical properties and the experimental methodologies required for their determination. Given the crucial role of physicochemical parameters in drug discovery and development—influencing formulation, pharmacokinetics, and pharmacodynamics—this document serves as a foundational resource for researchers working with this and structurally related compounds.

Predicted Physicochemical Properties

The following table summarizes the expected physicochemical properties of this compound. These predictions are based on the known properties of the parent khellactone structure and the influence of the benzoyl and methyl substitutions.

| Property | Predicted Value/Characteristic | Significance in Drug Development |

| Molecular Formula | C₂₂H₂₀O₆ | Fundamental for molecular weight calculation and elemental analysis. |

| Molecular Weight | 380.39 g/mol | Influences a wide range of properties including solubility, diffusion, and bioavailability. |

| Melting Point | Expected to be a crystalline solid with a sharp melting point, likely in the range of 150-250 °C. | An indicator of purity and lattice energy of the crystalline form. A sharp melting range suggests high purity. |

| Solubility | Predicted to have low aqueous solubility but good solubility in organic solvents like DMSO, chloroform, and acetone.[3] | Critical for formulation development and bioavailability. Poor aqueous solubility can be a major hurdle in developing oral dosage forms.[4] |

| Lipophilicity (LogP) | Expected to be moderately to highly lipophilic due to the benzoyl group. | Affects membrane permeability, protein binding, and metabolic stability. A balanced LogP is often sought for optimal pharmacokinetic properties.[5] |

| Appearance | Likely a white to off-white crystalline powder. | Basic physical property for identification and quality control. |

| pKa | The coumarin lactone can be hydrolyzed under basic conditions, but the molecule lacks strongly acidic or basic functional groups. | Influences solubility and absorption at different pH values, such as those found in the gastrointestinal tract. |

Experimental Protocols

The definitive characterization of this compound requires rigorous experimental validation. Below are detailed protocols for key analytical techniques.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.[6]

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[7]

-

An initial rapid heating can be used to determine an approximate melting range.

-

For an accurate measurement, the temperature is increased slowly (1-2 °C per minute) near the expected melting point.[7]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility Assessment

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[9] The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed container.

-

The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a novel compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structure confirmation.[12]

Methodology:

-

A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis of chemical shifts, coupling constants, and cross-peaks in 2D spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and stereochemistry.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.[13] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.[14][15]

Methodology:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is measured, providing the molecular weight.

-

Fragmentation of the molecular ion can be induced, and the resulting fragment ions provide clues about the compound's structure. For coumarins, characteristic losses of CO are often observed.[14]

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[16][17]

Methodology:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film is cast from a solution.

-

The sample is placed in the beam of an FTIR spectrometer.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.

-

For this compound, characteristic peaks would be expected for the ester carbonyl, the lactone carbonyl, aromatic C=C bonds, and C-O bonds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of a novel compound like this compound.

References

- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review [mdpi.com]

- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. openaccessebooks.com [openaccessebooks.com]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pennwest.edu [pennwest.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamopen.com [benthamopen.com]

- 15. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 16. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 17. rtilab.com [rtilab.com]

An In-depth Technical Guide to trans-3'-O-Benzoyl-4'-O-methylkhellactone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-3'-O-Benzoyl-4'-O-methylkhellactone, a natural product belonging to the khellactone class of coumarins. While specific data for this particular derivative is limited, this document extrapolates from the broader family of khellactone derivatives to present their significant biological activities, the experimental protocols used to determine these activities, and the underlying molecular pathways.

IUPAC Name and Chemical Structure

The precise IUPAC name for this compound is [(3'S,4'S)-4'-methoxy-2',2'-dimethyl-2'H,3'H-pyrano[2,3-f]chromen-3'-yl] benzoate .

Chemical Structure:

-

Molecular Formula: C₂₂H₂₀O₆[1]

-

CAS Number: 23733-95-1[1]

-

Structure:

Caption: 2D structure of this compound.

Biological Activities of Khellactone Derivatives

Khellactone derivatives have emerged as a promising class of bioactive molecules, demonstrating a wide array of pharmacological effects. Their biological activities are often attributed to the coumarin core and the specific substitutions on the pyran ring. The primary activities reported in the literature include anticancer, anti-HIV, and anti-inflammatory effects.

Table 1: Summary of Biological Activities of Khellactone Derivatives

| Biological Activity | Cell Lines/Model | Key Findings | Reference |

| Anticancer | Human Colorectal Cancer Cells (HCT-116) | Induction of apoptosis and inhibition of invasion.[2][3][4] | [2][3][4] |

| Human Non-Small-Cell Lung Cancer Cells | Exerts anticancer effects by suppressing MET activity.[5] | [5] | |

| Human Liver Carcinoma (HEPG-2), Human Gastric Carcinoma (SGC-7901), Human Colon Carcinoma (LS174T) | Significant cytotoxic activity, with some derivatives showing IC₅₀ values in the low micromolar range.[6][7] | [6][7] | |

| Anti-inflammatory | Lipopolysaccharides-stimulated RAW264.7 cells | Inhibition of pro-inflammatory cytokine production. | |

| Psoriatic skin models | Downregulation of proinflammatory cytokines such as IL-23, TNF-α, IL-1β, and IL-6. | ||

| Anti-HIV | Not specified | Khellactones and calanolides are reported to be potent and selective in anti-HIV activity. | |

| Antiplasmodial | Plasmodium falciparum | Some khellactone derivatives show notable growth inhibitory activity. |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of khellactone derivatives' biological activities.

3.1. Cell Viability Assessment (MTT Assay)

This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HCT-116, HEPG-2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the khellactone derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

3.2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the number of apoptotic and necrotic cells following treatment with a compound.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the khellactone derivative at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

3.3. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

-

Protein Extraction: Cells treated with the khellactone derivative are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualization

4.1. Apoptosis Induction Pathway by Khellactone Derivatives

Khellactone derivatives often induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Caption: Intrinsic apoptosis pathway induced by khellactone derivatives.

4.2. Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for investigating the anticancer properties of a khellactone derivative.

Caption: Workflow for anticancer evaluation of khellactone derivatives.

References

- 1. OPSIN: Open Parser for Systematic IUPAC Nomenclature [ebi.ac.uk]

- 2. CAS Number List_2_Page228_Chemicalbook [chemicalbook.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. trans | C18H25FN2O5 | CID 90457052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biobiopha.com [biobiopha.com]

- 6. ChemDoodle Web Components | Demos > IUPAC Naming [web.chemdoodle.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of trans-3'-O-Benzoyl-4'-O-methylkhellactone: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial literature and database searches for specific spectroscopic data (NMR, IR, MS) and detailed experimental protocols for trans-3'-O-Benzoyl-4'-O-methylkhellactone did not yield specific datasets for this molecule. This suggests the compound may be a novel synthetic product or a less-common natural product with limited publicly available characterization data. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics based on its chemical class and outlines the general experimental protocols required for its full structural elucidation.

Chemical Class: Angular Pyranocoumarins

This compound belongs to the family of angular pyranocoumarins.[1] These compounds feature a pyran ring fused to a coumarin (2H-1-benzopyran-2-one) core in a non-linear fashion.[1][2] Khellactones are a specific subgroup of coumarins, often isolated from plants of the Apiaceae and Rutaceae families.[2] The "trans" designation in the name refers to the stereochemistry of the substituents on the dihydropyran ring. The core structure possesses multiple stereocenters, leading to various possible isomers. The benzoyl and methyl ether functional groups are common modifications of natural and synthetic coumarins, often influencing their biological activity.

Predicted Spectroscopic Features

Based on the analysis of related angular pyranocoumarins and the constituent functional groups, the following spectroscopic data can be predicted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex, with signals corresponding to the coumarin core, the dihydropyran ring, the benzoyl group, and the methyl ether.

-

Aromatic Protons: Signals for the coumarin and benzoyl aromatic rings would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons of the benzoyl group would likely present as multiplets.

-

Dihydropyran Ring Protons: The protons on the dihydropyran ring (at positions 2', 3', and 4') would be expected in the range of δ 3.5-5.5 ppm. The "trans" configuration would dictate specific coupling constants (J values) between adjacent protons, which are crucial for confirming the stereochemistry.

-

Methyl Ether Protons: A sharp singlet corresponding to the methoxy group (-OCH₃) would likely be observed around δ 3.8-4.0 ppm.

-

Khellactone Moiety Protons: Signals for the gem-dimethyl group and other protons on the khellactone core would have characteristic shifts.

¹³C NMR: The carbon NMR would provide information on the carbon skeleton.

-

Carbonyl Carbons: The ester carbonyl from the benzoyl group and the lactone carbonyl from the coumarin core would appear significantly downfield (δ 160-180 ppm).

-

Aromatic and Olefinic Carbons: Carbons of the aromatic rings and the double bond of the coumarin would resonate in the δ 100-160 ppm region.

-

Dihydropyran and Khellactone Carbons: The carbons of the dihydropyran ring and the rest of the khellactone structure would be found in the upfield region (δ 20-90 ppm).

-

Methyl Ether Carbon: The carbon of the methoxy group would be expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

C=O Stretching: Strong absorption bands for the lactone carbonyl (around 1720-1740 cm⁻¹) and the ester carbonyl of the benzoyl group (around 1715-1735 cm⁻¹).

-

C=C Stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic rings.

-

C-O Stretching: Absorptions for the C-O bonds of the ether and ester functionalities, typically in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern to confirm the structure.

-

Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the exact mass of C₂₂H₂₀O₆.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the benzoyl group, the methyl group, and potentially cleavage of the pyran ring, providing further structural confirmation.

General Experimental Protocols for Spectroscopic Analysis

For the full characterization of a compound like this compound, the following experimental procedures are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

Data Acquisition:

-

Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Record ¹³C NMR spectra, often requiring a larger number of scans for adequate signal-to-noise.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons and confirm the stereochemistry.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest and place it in a liquid cell.

-

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty accessory or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in methanol, acetonitrile, or a mixture with water) at a concentration of about 1 µg/mL.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS).

-

Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

-

Acquire a high-resolution mass spectrum (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer to determine the exact mass and molecular formula.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a novel or known compound is illustrated below.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Targets of trans-3'-O-Benzoyl-4'-O-methylkhellactone: A Predictive Technical Guide

Disclaimer: This technical guide outlines the potential therapeutic targets of trans-3'-O-Benzoyl-4'-O-methylkhellactone based on the known biological activities of structurally related coumarins and compounds isolated from Peucedanum praeruptorum Dunn, the plant from which it is derived. As of the date of this document, no direct experimental studies on the biological activity of this compound have been published. Therefore, the information presented herein serves as a predictive framework to guide future research and drug development efforts.

Introduction

This compound is a coumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine. While this specific molecule has not been extensively studied, the broader class of coumarins and other constituents from this plant have demonstrated significant pharmacological activities. This guide synthesizes the existing research on related compounds to predict the likely therapeutic targets and mechanisms of action of this compound, focusing on its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

Chemical Structure and Properties:

-

Molecular Formula: C₂₂H₂₀O₆

-

Molecular Weight: 380.39 g/mol

-

CAS Number: 23733-95-1

Potential Anti-Inflammatory Activity

Coumarins isolated from Peucedanum praeruptorum have consistently been shown to possess anti-inflammatory properties, with the Nuclear Factor-kappa B (NF-κB) signaling pathway being a primary target.

Predicted Target: NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is predicted that this compound may inhibit one or more steps in this cascade.

Quantitative Data from Related Compounds

The following table summarizes the anti-inflammatory activity of coumarins isolated from Peucedanum praeruptorum in LPS-stimulated RAW264.7 macrophages.

| Compound | IC₅₀ for NO Inhibition (μM) | Reference |

| Praeruptorin A | >100 | [1][2] |

| Praeruptorin B | 27.6 ± 2.1 | [1][2] |

| Pd-C-7 | 9.48 | [1][2] |

| Pd-C-8 | 15.62 | [1][2] |

| Pd-C-9 | 34.66 | [1][2] |

| Pd-C-10 | 29.83 | [1][2] |

| Pd-C-13 | 21.55 | [1][2] |

| Pd-C-14 | 18.73 | [1][2] |

| Pd-C-15 | 23.49 | [1][2] |

| Pd-C-16 | 28.17 | [1][2] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) cells or a similar cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well.

-

After 24 hours, co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing the luciferase gene under the control of an NF-κB response element) and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as a percentage of the activity in the stimulated control group.

-

Potential Anticancer Activity

Several khellactone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Predicted Targets: Apoptosis and Cell Cycle Regulation

The anticancer activity of related khellactones is often associated with the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Key molecular players in these processes include:

-

Apoptosis: Caspase family of proteases (initiator caspases like caspase-8 and -9, and effector caspases like caspase-3), the Bcl-2 family of proteins (pro-apoptotic Bax and anti-apoptotic Bcl-2).

-

Cell Cycle: Cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

It is hypothesized that this compound could induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway and may cause cell cycle arrest at specific checkpoints (e.g., G2/M or S phase).

Quantitative Data from Related Compounds

The following table presents the cytotoxic activity (IC₅₀ in µM) of various 4-methyl-(3'S,4'S)-cis-khellactone derivatives against human cancer cell lines.

| Compound | HEPG-2 (Liver) | SGC-7901 (Gastric) | LS174T (Colon) | Reference |

| 3a | 8.51 ± 1.12 | 29.65 ± 2.54 | 10.37 ± 1.28 | [3][4] |

| 3c | 15.23 ± 1.56 | 35.14 ± 3.11 | 12.56 ± 1.43 | [3][4] |

| 3d | 20.47 ± 2.13 | 40.23 ± 3.56 | 18.92 ± 1.98 | [3][4] |

| 3e | > 50 | > 50 | > 50 | [3][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., HEPG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically <0.5%).

-

Remove the medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle and untreated controls.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Potential Neuroprotective Activity

Coumarin derivatives are increasingly being investigated for their neuroprotective effects, with the potential to be beneficial in neurodegenerative diseases.

Predicted Targets: TRKB-CREB-BDNF Signaling and Anti-Apoptotic Effects

The neuroprotective effects of some coumarins have been linked to the activation of the Tropomyosin receptor kinase B (TRKB) signaling pathway. Activation of TRKB by Brain-Derived Neurotrophic Factor (BDNF) or a small molecule agonist can lead to the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the expression of genes involved in neuronal survival and plasticity, including BDNF itself, creating a positive feedback loop. It is plausible that this compound could act as a TRKB agonist or potentiate this pathway. Additionally, by inhibiting apoptosis (as discussed in the anticancer section), the compound could protect neurons from cell death.

Experimental Protocol: Neurite Outgrowth Assay

This assay is used to assess the ability of a compound to promote the growth of neurites (axons and dendrites), a key aspect of neuronal health and regeneration.

-

Cell Culture and Plating:

-

Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons in an appropriate medium.

-

Seed the cells in a 96-well plate coated with a suitable substrate (e.g., poly-L-lysine or laminin) at a low density to allow for neurite extension.

-

-

Compound Treatment:

-

Allow the cells to adhere for 24 hours.

-

Replace the medium with a low-serum medium containing various concentrations of this compound. Include a positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle).

-

Incubate for 48-72 hours.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Use automated image analysis software to quantify neurite outgrowth parameters, such as the number of neurites per cell, the total neurite length, and the length of the longest neurite.

-

Summary and Future Directions

Based on the analysis of structurally related compounds, this compound is predicted to have therapeutic potential in the areas of inflammation, cancer, and neurodegenerative diseases. The primary molecular targets are likely to include:

-

NF-κB Signaling Pathway: Inhibition of this pathway could mediate anti-inflammatory effects.

-

Apoptosis and Cell Cycle Regulatory Proteins: Modulation of these pathways could lead to anticancer activity.

-

TRKB Signaling Pathway: Activation of this pathway may provide neuroprotective benefits.

It is imperative that these predictions are validated through direct experimental investigation of this compound. Future research should focus on:

-

In vitro screening: Confirming the predicted activities using the assays detailed in this guide.

-

Mechanism of action studies: Elucidating the precise molecular interactions and downstream effects of the compound.

-

In vivo studies: Evaluating the efficacy and safety of the compound in animal models of inflammation, cancer, and neurodegenerative diseases.

This predictive guide provides a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this compound, a promising but currently understudied natural product.

References

in vitro screening of trans-3'-O-Benzoyl-4'-O-methylkhellactone

A Comprehensive Technical Guide to the In Vitro Screening of trans-3'-O-Benzoyl-4'-O-methylkhellactone and Other Khellactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a class of coumarin derivatives often isolated from plants of the Peucedanum genus, have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1][2] These compounds have demonstrated potential as anti-inflammatory, antiviral, anticancer, and anti-platelet aggregation agents.[3][4] The specific biological effects of khellactones are often dependent on their stereochemistry and the nature of the acyl groups at the C-3' and C-4' positions.[1][2] This technical guide provides a framework for the in vitro screening of a novel khellactone derivative, this compound, based on the known biological activities of related compounds. While specific data for this particular derivative is not yet available in public literature, this document outlines the key assays and methodologies that would be employed to characterize its pharmacological profile.

Potential Biological Activities and In Vitro Screening Strategies

Based on the activities of other khellactone derivatives, the should focus on its anti-inflammatory, antiviral, and cytotoxic properties.

Anti-Inflammatory Activity

Khellactone derivatives have been shown to possess anti-inflammatory properties.[2][5] For instance, (-)-cis-khellactone, isolated from Peucedanum japonicum, inhibits soluble epoxide hydrolase (sEH), a key enzyme in inflammation, and reduces the production of pro-inflammatory cytokines.[5][6] Another derivative, disenecionyl cis-khellactone, has been shown to reduce the production of pro-inflammatory cytokines such as MCP-1, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells.[7]

Key In Vitro Assays for Anti-Inflammatory Activity:

-

Soluble Epoxide Hydrolase (sEH) Inhibition Assay: To determine the inhibitory effect of the compound on the sEH enzyme.

-

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: To measure the inhibition of nitric oxide, a key inflammatory mediator.

-

Pro-inflammatory Cytokine Production Assays (ELISA): To quantify the reduction of key cytokines like TNF-α, IL-1β, and IL-6.

-

Western Blot Analysis: To assess the expression levels of inflammatory proteins such as iNOS and COX-2.[7]

-

NF-κB Activation Assay: To investigate the effect on the NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Data Presentation:

The results of these assays are typically presented as IC50 values (the concentration of an inhibitor where the response is reduced by half) for enzyme inhibition and cytokine production.

| Compound | sEH Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) | TNF-α Reduction IC50 (µM) | IL-6 Reduction IC50 (µM) |

| (-)-cis-khellactone | 3.1 ± 2.5[5] | Not Reported | Not Reported | Not Reported |

| Disenecionyl cis-khellactone | Reported to decrease sEH activity[7] | Not Reported | Not Reported | Not Reported |

| This compound | To be determined | To be determined | To be determined | To be determined |

Antiviral Activity

Certain khellactone derivatives have shown promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1][2] For example, 3-hydroxymethyl-4-methyl-DCK, a synthetic khellactone analog, exhibited significant anti-HIV activity with an EC50 value of 0.004 µM in H9 lymphocytes.[8] Another analog, 4-Methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khelthiolactone, showed potent anti-HIV activity with an EC50 of 0.00718 µM.[9]

Key In Vitro Assays for Antiviral Activity:

-

HIV-1 Replication Assay in Lymphocytic Cell Lines (e.g., H9, MT-4): To determine the compound's ability to inhibit viral replication.

-

Reverse Transcriptase (RT) Inhibition Assay: To assess the direct inhibitory effect on the key viral enzyme, reverse transcriptase.

-

Viral Entry/Fusion Assays: To investigate if the compound prevents the virus from entering host cells.

-

Cytotoxicity Assays (e.g., MTT, XTT): To determine the therapeutic index (TI) by comparing the effective concentration to the cytotoxic concentration.

Quantitative Data Presentation:

Antiviral activity is typically reported as the EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and the Therapeutic Index (TI = CC50/EC50).

| Compound | Anti-HIV-1 Activity (EC50, µM) | Cell Line | Cytotoxicity (CC50, µM) | Therapeutic Index (TI) |

| 3-Hydroxymethyl-4-methyl-DCK | 0.004[8] | H9 | Not explicitly stated, but TI was high | >189,600 for a related compound[8] |

| 4-Methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khelthiolactone | 0.00718[9] | H9 | >21,300[9] | >21,300[9] |

| This compound | To be determined | To be determined | To be determined | To be determined |

Cytotoxic/Anticancer Activity

Khellactone derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the induction of apoptosis and cell cycle arrest.[3]

Key In Vitro Assays for Cytotoxicity:

-

Cell Viability Assays (e.g., MTT, SRB): To determine the concentration-dependent cytotoxic effects on a panel of human cancer cell lines.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if the compound induces programmed cell death.

-

Cell Cycle Analysis (Flow Cytometry): To investigate the effect of the compound on the progression of the cell cycle.

Quantitative Data Presentation:

Cytotoxicity is generally reported as the GI50 (concentration for 50% growth inhibition) or IC50 value.

| Compound | Cancer Cell Line | Cytotoxicity (GI50/IC50, µM) |

| (+)-4'-Decanoyl-cis-khellactone | SK-OV-3 | > 100[10] |

| (+)-3'-Decanoyl-cis-khellactone | SK-OV-3 | > 100[10] |

| This compound | To be determined | To be determined |

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of the test compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard

-

96-well cell culture plates

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in DMEM.

-

Pre-treat the cells with different concentrations of the test compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Protocol 2: HIV-1 Replication Assay in H9 Lymphocytes

Objective: To determine the anti-HIV-1 activity of the test compound.

Materials:

-

H9 lymphocyte cell line

-

HIV-1 (e.g., strain IIIB)

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Test compound

-

Positive control (e.g., AZT)

-

p24 antigen ELISA kit

Procedure:

-

Plate H9 cells in a 96-well plate.

-

Infect the cells with a known amount of HIV-1.

-

Immediately add serial dilutions of the test compound to the infected cells. Include uninfected and untreated infected controls.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

On day 7, collect the cell culture supernatant.

-

Measure the amount of p24 viral antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration.

Visualizations

Experimental Workflow for In Vitro Anti-Inflammatory Screening

Caption: General workflow for assessing the anti-inflammatory activity of a test compound.

Simplified NF-κB Signaling Pathway in Inflammation

Caption: Simplified overview of the NF-κB signaling pathway activated by LPS.

Conclusion

While direct experimental data for this compound is currently unavailable, the established biological activities of other khellactone derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The in vitro screening methodologies and assays detailed in this guide offer a robust starting point for characterizing its anti-inflammatory, antiviral, and cytotoxic properties. The systematic application of these techniques will be crucial in elucidating the pharmacological profile of this novel compound and determining its potential for further drug development.

References

- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The antagonistic effects of khellactones on platelet-activating factor, histamine, and leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]

- 6. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-AIDS agents. 31. Synthesis and anti-HIV activity of 4-substituted 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) thiolactone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary cytotoxicity of trans-3'-O-Benzoyl-4'-O-methylkhellactone

Acknowledgment of Search Results

No specific information was found regarding the preliminary cytotoxicity, mechanism of action, or experimental protocols for the compound "trans-3'-O-Benzoyl-4'-O-methylkhellactone" in the conducted search.

The following is a generalized technical guide structured as a whitepaper, outlining the typical components and methodologies for reporting on the preliminary cytotoxicity of a novel natural product derivative. This guide is intended for researchers, scientists, and drug development professionals and is based on established practices in the field of natural product research and cytotoxicity screening.

Whitepaper: A Framework for Assessing the Preliminary Cytotoxicity of Novel Khellactone Derivatives

Introduction

The exploration of natural products and their synthetic derivatives remains a cornerstone of modern drug discovery, particularly in the field of oncology.[1][2] Khellactones, a class of coumarins, have garnered interest for their diverse biological activities. The targeted synthesis of novel derivatives, such as a hypothetical this compound, represents a rational approach to enhance therapeutic potential and explore structure-activity relationships. This document outlines a comprehensive framework for the preliminary in vitro cytotoxic evaluation of such a novel compound, detailing essential experimental protocols, data presentation standards, and the elucidation of potential mechanisms of action.